(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
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Overview
Description
(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nitrophenyl group, an ethanone moiety, and a thiazolyl hydrazone linkage, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 4-nitrophenylhydrazine with 1-(4-nitrophenyl)ethanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The thiazolyl hydrazone linkage may also play a role in binding to metal ions, enhancing its activity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone: Unique due to its specific structural arrangement.
4-nitrophenylhydrazine: Lacks the ethanone and thiazolyl groups.
1-(4-nitrophenyl)ethanone: Lacks the hydrazone and thiazolyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13N5O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H13N5O4S/c1-11(12-2-6-14(7-3-12)21(23)24)19-20-17-18-16(10-27-17)13-4-8-15(9-5-13)22(25)26/h2-10H,1H3,(H,18,20)/b19-11+ |
InChI Key |
PJHQVOPCGWYAJU-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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